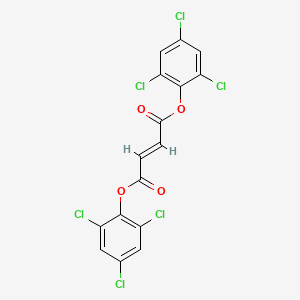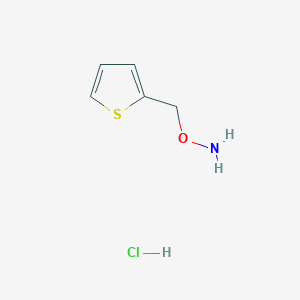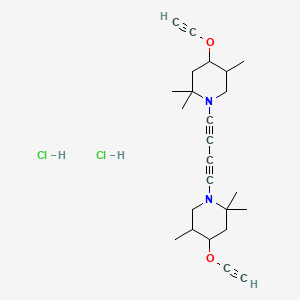
Piperidine, 1,1'-(1,3-butadiyne-1,4-diyl)bis(4-(ethynyloxy)-2,2,5-trimetyl-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1,1’-(1,3-butadiyne-1,4-diyl)bis(4-(ethynyloxy)-2,2,5-trimethyl-, dihydrochloride) is a complex organic compound with a unique structure that includes piperidine rings and ethynyloxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1,1’-(1,3-butadiyne-1,4-diyl)bis(4-(ethynyloxy)-2,2,5-trimethyl-, dihydrochloride) involves multiple steps. The process typically starts with the preparation of the piperidine rings, followed by the introduction of the ethynyloxy groups and the formation of the butadiyne linkage. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve efficient production.
化学反応の分析
Types of Reactions
Piperidine, 1,1’-(1,3-butadiyne-1,4-diyl)bis(4-(ethynyloxy)-2,2,5-trimethyl-, dihydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired reaction, but they generally involve controlled temperatures, pressures, and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols, and substitution reactions may result in the formation of new functionalized compounds.
科学的研究の応用
Piperidine, 1,1’-(1,3-butadiyne-1,4-diyl)bis(4-(ethynyloxy)-2,2,5-trimethyl-, dihydrochloride) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Piperidine, 1,1’-(1,3-butadiyne-1,4-diyl)bis(4-(ethynyloxy)-2,2,5-trimethyl-, dihydrochloride) involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules.
類似化合物との比較
Similar Compounds
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis-: This compound has a similar butadiyne linkage but lacks the piperidine rings and ethynyloxy groups.
1,4-Diphenyl-1,3-butadiene: This compound also features a butadiyne linkage but differs in its overall structure and functional groups.
Uniqueness
Piperidine, 1,1’-(1,3-butadiyne-1,4-diyl)bis(4-(ethynyloxy)-2,2,5-trimethyl-, dihydrochloride) is unique due to its combination of piperidine rings, ethynyloxy groups, and butadiyne linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
37636-20-7 |
|---|---|
分子式 |
C24H34Cl2N2O2 |
分子量 |
453.4 g/mol |
IUPAC名 |
4-ethynoxy-1-[4-(4-ethynoxy-2,2,5-trimethylpiperidin-1-yl)buta-1,3-diynyl]-2,2,5-trimethylpiperidine;dihydrochloride |
InChI |
InChI=1S/C24H32N2O2.2ClH/c1-9-27-21-15-23(5,6)25(17-19(21)3)13-11-12-14-26-18-20(4)22(28-10-2)16-24(26,7)8;;/h1-2,19-22H,15-18H2,3-8H3;2*1H |
InChIキー |
QADGMISMPFGCMC-UHFFFAOYSA-N |
正規SMILES |
CC1CN(C(CC1OC#C)(C)C)C#CC#CN2CC(C(CC2(C)C)OC#C)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


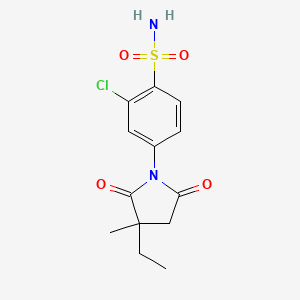
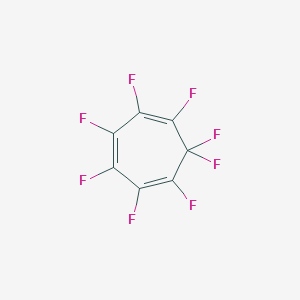

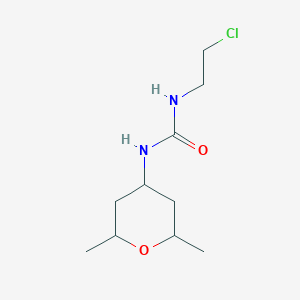

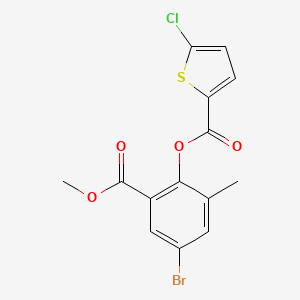
![3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane](/img/structure/B14676079.png)
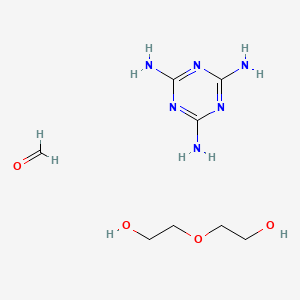
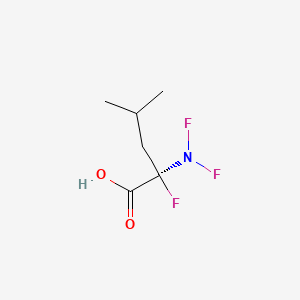
![Methanamine, 1-[(1,1-dimethylethyl)dioxy]-N,N-dimethyl-](/img/structure/B14676100.png)
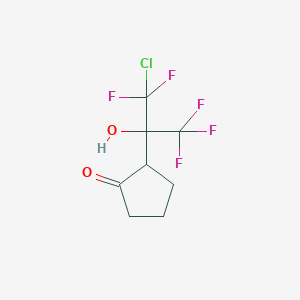
![1,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B14676112.png)
